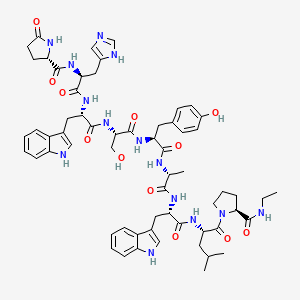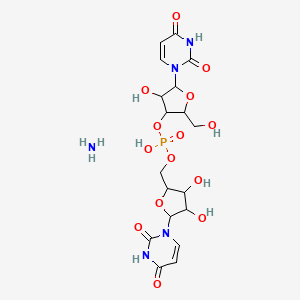
Uricase
説明
Catalytic Mechanisms of Uricase
Uricase is an enzyme that plays a crucial role in the metabolism of uric acid, catalyzing its oxidation and hydration. A study using quantum mechanical/molecular mechanical (QM/MM) free energy calculations revealed the two-stage process of uric acid (UA) metabolism by uricase: oxidation followed by hydration . The oxidation stage involves a series of proton and electron transfers leading to the formation of a peroxo intermediate and the dissociation of hydrogen peroxide. The hydration stage is initiated by a water molecule attacking the dehydrourate, with a significant free energy barrier, making it the rate-determining step . This insight is valuable for the rational design of uricase mutants with improved catalytic activity and for understanding other cofactor-free oxidase-catalyzed reactions .
Synthesis and Characterization of Uricase from Plants
Uricase has been purified from the leaves of chickpea, broad bean, and wheat, showing that plant uricases are tetramers with similar molecular masses and subunit sizes . These enzymes share an optimum pH range and kinetic properties, with Km values ranging from 9 to 24 µM. Interestingly, they are not affected by certain activators or inhibitors that influence other uricases and do not cross-react with antibodies from other sources, suggesting a unique expression in plants .
End-Products and Intermediates of Uric Acid Oxidation
Historically, the chemical nature of the intermediates and end-products of uricase action was uncertain. Early studies proposed various compounds as intermediates or end-products, such as hydroxyacetylenediureinecarboxylic acid (HDC), allantoin, and uroxanic acid, with their formation depending on the pH and buffer used . The primary product of uric acid oxidation by uricase was believed to be an unstable compound that decomposes non-enzymatically .
Uricase in Fungi
In Neurospora crassa, uricase is regulated by induction and nitrogen catabolite repression . The enzyme is a tetramer with a molecular weight of approximately 123,000 and shows competitive inhibition by oxonic acid. Uricase regulation occurs primarily at the biosynthesis level, and it is not subject to feedback inhibition by ammonia or glutamate .
Physicochemical Properties of Uricase from Yeast
Uricase from Candida utilis has been characterized as a tetramer with subunits of 30,000 molecular weight each . The enzyme's physicochemical properties, such as isoelectric point and alpha-helix content, have been determined, and it has been found to contain three cysteine residues per subunit, with one being accessible to reagents . This accessible cysteine may be near the active center but does not participate directly in catalysis .
Thermal Inactivation and Stabilization of Uricase
Thermal inactivation of uricase follows an irreversible two-state mechanism, with loss of helical and tertiary structures and partial exposure of tryptophan residues . The presence of glycerol and trimethylamine oxide can inhibit inactivation, while NaCl destabilizes the enzyme at elevated temperatures. This suggests that hydrophobic bonding, ionic bonds, and helical structure are crucial for uricase stability .
Purification and Iron Content of Uricase
A highly active preparation of uricase was reported to have a significant iron content, suggesting that iron might be a constituent of the enzyme . However, the exact role of iron in uricase function and stability remains to be clarified.
Histochemical Demonstration of Uricase Activity
Uricase activity has been histochemically demonstrated in rat and guinea pig liver, where it is associated with microbodies . The technique relies on the generation of hydrogen peroxide during the uricase reaction, which then participates in the oxidation of a chromogenic substrate, resulting in the deposition of an insoluble product at the sites of activity .
Uricase in Lipid Vesicles
Uricase-containing lipid vesicles (UOXLVs) have been developed to improve the enzyme's stability and activity . These vesicles protect uricase from thermal deactivation and enhance its resistance to proteolytic digestion. In vitro and in vivo studies have shown that UOXLVs possess higher uricolytic activity and effectively decrease uric acid levels .
科学的研究の応用
Enzymatic Characterization and Optimization
- Uricase Production and Optimization : Research indicates the successful expression of Candida utilis uricase in Hansenula polymorpha, yielding significantly higher uricase production compared to other expression systems (Chen et al., 2008). Another study optimized the production of uricase using Aspergillus welwitschiae, achieving a 3.02-fold increase in production (El‑Naggar et al., 2019).
- Expression in Various Hosts : Research has explored the expression of uricase in various hosts, such as E. coli, to improve its production and purification efficiency. For instance, Pseudomonas aeruginosa uricase was successfully expressed in E. coli, demonstrating enhanced enzyme activity (Shaaban et al., 2015).
Clinical and Diagnostic Applications
- Therapeutic Uses : Uricase is recognized for its therapeutic potential in treating conditions like gout, hyperuricemia, and tumor lysis syndrome. Its enzymatic function in oxidizing uric acid to allantoin has significant clinical relevance (Shaaban et al., 2015).
- Diagnostic Reagent : Uricase serves as an essential diagnostic reagent in clinical biochemistry for measuring uric acid levels in blood and other biological fluids, aiding in the diagnosis of related disorders (Hatijah & Ruhayu, 2013).
Novel Techniques and Models
- Innovative Purification Methods : Studies have demonstrated novel methods for purifying recombinant uricase, such as using pH-induced self-cleavage of intein, which could be valuable in clinical applications due to enhanced stability and efficacy (Wang et al., 2018).
- Animal Models : Uricase-deficient rats have been generated using CRISPR/Cas9 techniques, providing valuable models for studying hyperuricemia and related disorders (Yu et al., 2020).
Safety And Hazards
Uricase may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may damage fertility or the unborn child . Special instructions should be obtained before use . All safety precautions should be read and understood . Avoid breathing dust/fume/gas/mist/vapors/spray . Skin should be washed thoroughly after handling .
将来の方向性
The production yield and cost of production of Uricase are challenging . Hence, isolation of potent uricase-producing sources and optimizing its production are essential for industrial-scale uricase production . The newly isolated Pseudomonas mosselii is a potential bacterium for enhanced production of uricase . Optimization using multilevel optimization approaches gave better prediction of optimum process conditions for enhanced uricase production .
特性
IUPAC Name |
azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N4O14P.H3N/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXDHZMLJOJKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N5O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxidase, urate | |
CAS RN |
9002-12-4 | |
| Record name | Urate oxidase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxidase, urate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)

![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)

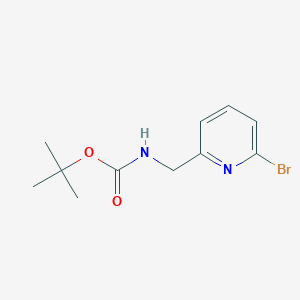
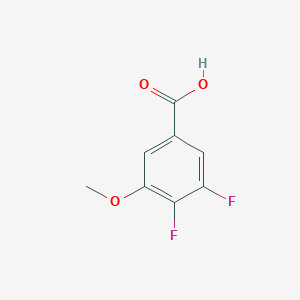
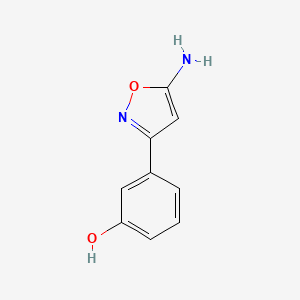

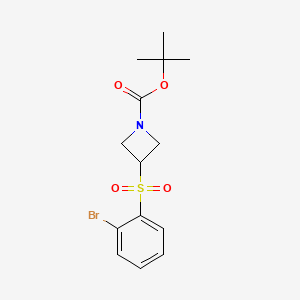
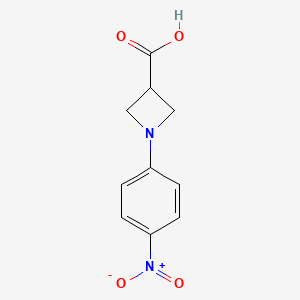
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)
